molecular formula C20H13N5 B5680514 1-(1H-benzimidazol-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

1-(1H-benzimidazol-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No. B5680514
M. Wt: 323.3 g/mol
InChI Key: BDZDPLGHKSSJKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1H-benzimidazol-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile, also known as BMVC, is a chemical compound that has gained significant attention in the field of medicinal chemistry. BMVC exhibits a variety of biological activities, making it an attractive candidate for drug development.

Mechanism of Action

The mechanism of action of 1-(1H-benzimidazol-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways. 1-(1H-benzimidazol-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile has been shown to inhibit the activity of certain enzymes, such as tyrosine kinase and phosphodiesterase. It also modulates the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
1-(1H-benzimidazol-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile exhibits a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. It also inhibits angiogenesis, which is the process of forming new blood vessels, by suppressing the expression of vascular endothelial growth factor. Additionally, 1-(1H-benzimidazol-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile has been shown to reduce the levels of reactive oxygen species, which are harmful molecules that can damage cells.

Advantages and Limitations for Lab Experiments

1-(1H-benzimidazol-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile has several advantages for lab experiments. It exhibits potent biological activity at low concentrations, making it a cost-effective compound for research. Additionally, 1-(1H-benzimidazol-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is relatively stable and can be easily synthesized in large quantities. However, one of the main limitations of 1-(1H-benzimidazol-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is its poor solubility in water, which can affect its bioavailability and limit its use in certain experiments.

Future Directions

For research include the optimization of the synthesis method and the development of novel derivatives with improved solubility and bioavailability.

Synthesis Methods

1-(1H-benzimidazol-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile can be synthesized through a multi-step process involving the reaction of various reagents. One of the most commonly used methods for synthesizing 1-(1H-benzimidazol-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is the reaction of 2-aminobenzimidazole with 2-cyano-3-methylpyridine in the presence of a catalyst. The resulting product is then subjected to a series of purification steps to obtain pure 1-(1H-benzimidazol-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile.

Scientific Research Applications

1-(1H-benzimidazol-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile has been extensively studied for its potential therapeutic applications. It exhibits anti-cancer, anti-inflammatory, anti-viral, and anti-tumor properties. 1-(1H-benzimidazol-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile has been shown to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. It also exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, 1-(1H-benzimidazol-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile has been shown to inhibit the replication of the hepatitis C virus, making it a potential candidate for the treatment of viral infections.

properties

IUPAC Name

1-(benzimidazol-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N5/c1-13-10-19(24-12-22-15-6-2-4-8-17(15)24)25-18-9-5-3-7-16(18)23-20(25)14(13)11-21/h2-10,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDZDPLGHKSSJKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC3=CC=CC=C3N2C(=C1)N4C=NC5=CC=CC=C54)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1H-benzimidazol-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

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